molecular formula C15H18N2O3 B13651663 tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate

tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate

Cat. No.: B13651663
M. Wt: 274.31 g/mol
InChI Key: AHQUSRXOCHHSAP-UHFFFAOYSA-N
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Description

tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 7-methoxyisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 7-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 7-methoxyisoquinoline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 7-hydroxyisoquinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate
  • tert-Butyl (7-methoxyquinolin-3-yl)carbamate

Uniqueness

tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(7-methoxyisoquinolin-3-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-10-5-6-12(19-4)7-11(10)9-16-13/h5-9H,1-4H3,(H,16,17,18)

InChI Key

AHQUSRXOCHHSAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)OC

Origin of Product

United States

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